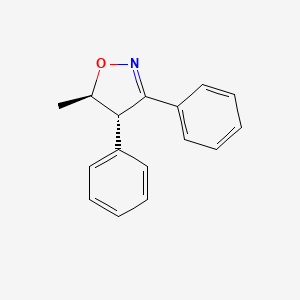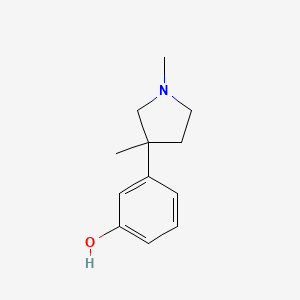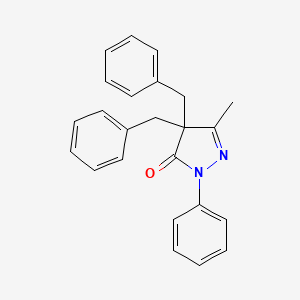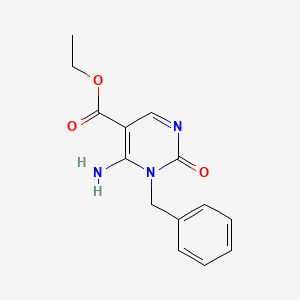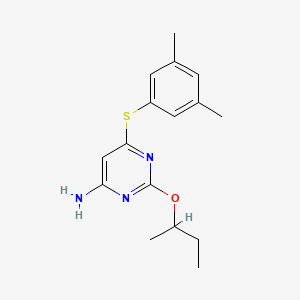![molecular formula C28H28Cl2N2O2 B15213091 3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one CAS No. 4641-33-2](/img/structure/B15213091.png)
3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(4-Chloro-3-ethylphenoxy)hexyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline class of molecules. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with chlorophenyl and chloroethylphenoxy groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Chloro-3-ethylphenoxy)hexyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization with the desired substituents. A general synthetic route may include:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or its derivatives under acidic or basic conditions.
Substitution with Chlorophenyl Group:
Attachment of Chloroethylphenoxy Group: The chloroethylphenoxy group can be introduced via etherification reactions, where the phenol derivative is reacted with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(4-Chloro-3-ethylphenoxy)hexyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core or the chlorophenyl groups, potentially leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying quinazoline chemistry.
Biology: It may serve as a probe for investigating biological pathways and interactions involving quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound may be explored for its activity against various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(6-(4-Chloro-3-ethylphenoxy)hexyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Quinazoline derivatives often exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, some quinazoline compounds are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer treatment.
Uniqueness
3-(6-(4-Chloro-3-ethylphenoxy)hexyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its chloroethylphenoxy and chlorophenyl groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
4641-33-2 |
|---|---|
Fórmula molecular |
C28H28Cl2N2O2 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
3-[6-(4-chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C28H28Cl2N2O2/c1-2-20-19-23(15-16-25(20)30)34-18-8-4-3-7-17-32-27(21-11-13-22(29)14-12-21)31-26-10-6-5-9-24(26)28(32)33/h5-6,9-16,19H,2-4,7-8,17-18H2,1H3 |
Clave InChI |
IDHNDZCLHZBUHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OCCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



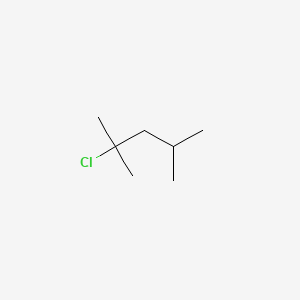
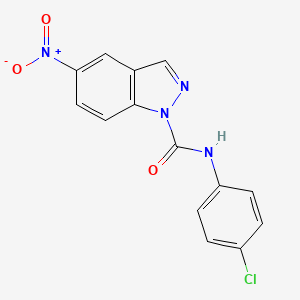
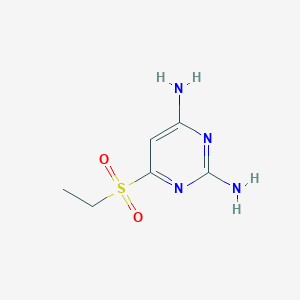
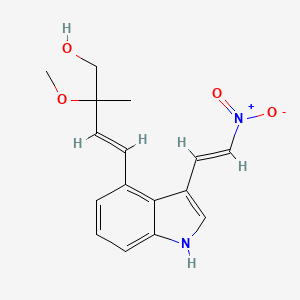

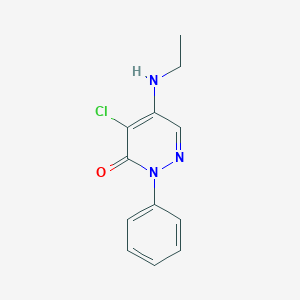
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
